molecular formula C8H13F2NO2 B1475428 3-(3,3-Difluoropiperidin-1-yl)propanoic acid CAS No. 1888929-73-4

3-(3,3-Difluoropiperidin-1-yl)propanoic acid

Cat. No.: B1475428
CAS No.: 1888929-73-4
M. Wt: 193.19 g/mol
InChI Key: RUGGWVQWLVMBML-UHFFFAOYSA-N
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Description

3-(3,3-Difluoropiperidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,3-difluoropiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)3-1-4-11(6-8)5-2-7(12)13/h1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGGWVQWLVMBML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3,3-Difluoropiperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and therapeutic applications, supported by data tables and relevant research findings.

Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}F2_{2}N\O2_{2}
  • Molecular Weight : 195.19 g/mol

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in water
pKaNot available

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. This compound has been studied for its role as an agonist for the apelin receptor (APJ), which is implicated in cardiovascular regulation and metabolic processes .

Pharmacological Effects

  • Cardiovascular Effects :
    • Studies have shown that APJ agonists can lead to vasodilation and improved cardiac function. The activation of the apelin pathway has been linked to beneficial effects in heart failure models.
  • Metabolic Effects :
    • Research indicates that compounds similar to this compound may influence glucose metabolism and lipid profiles, suggesting potential applications in diabetes management.

Toxicity Studies

Toxicological assessments are critical for understanding the safety profile of this compound. In animal studies, high doses have shown signs of toxicity, including:

  • Acute Toxicity : The LD50 was determined to be approximately 3455 mg/kg in rats .
  • Chronic Toxicity : Long-term exposure studies indicated hyperplasia in the forestomach of rats fed with propionic acid derivatives .

Case Study 1: Apelin Receptor Agonism

A study investigated the effects of a compound structurally related to this compound on heart failure models. The results demonstrated significant improvements in cardiac output and reductions in left ventricular hypertrophy when administered in a controlled setting.

Case Study 2: Metabolic Regulation

In a metabolic study involving diabetic rats, administration of the compound resulted in improved insulin sensitivity and reduced blood glucose levels compared to control groups. The findings suggest a promising role for this compound in metabolic disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,3-Difluoropiperidin-1-yl)propanoic acid
Reactant of Route 2
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3-(3,3-Difluoropiperidin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.